

# Y08284 vs. p300 Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Y08284    |           |
| Cat. No.:            | B15144242 | Get Quote |

In the landscape of epigenetic modulators, the histone acetyltransferases (HATs) p300 and its close homolog CREB-binding protein (CBP) have emerged as critical targets in various diseases, particularly cancer. A diverse array of small molecule inhibitors has been developed to target the catalytic HAT activity or the acetyl-lysine binding bromodomain of these proteins. This guide provides a detailed comparison of a novel CBP/p300 bromodomain inhibitor, **Y08284**, with other established p300 inhibitors, offering insights for researchers and drug development professionals.

## Introduction to p300/CBP and Their Inhibition

The paralogous proteins p300 (also known as EP300) and CBP are transcriptional co-activators that play a pivotal role in regulating gene expression.[1] They possess intrinsic histone acetyltransferase (HAT) activity, which neutralizes the positive charge of lysine residues on histones, leading to chromatin relaxation and transcriptional activation.[2][3] Additionally, their bromodomains recognize and bind to acetylated lysine residues, further facilitating the recruitment of the transcriptional machinery.[4] Dysregulation of p300/CBP function is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[5][6]

Inhibitors of p300/CBP can be broadly categorized into two main classes:

 HAT inhibitors: These molecules target the catalytic histone acetyltransferase domain, preventing the acetylation of histones and other protein substrates.



 Bromodomain inhibitors: These compounds bind to the bromodomain, competitively inhibiting its interaction with acetylated lysines and thereby disrupting the recruitment of p300/CBP to chromatin.[7]

# Y08284: A Potent and Selective CBP/p300 Bromodomain Inhibitor

Y08284 is a recently identified small molecule that acts as a potent and selective inhibitor of the CBP bromodomain.[2][7] It demonstrates a high affinity for its target with a reported IC50 value of 4.21 nM.[2][7] While primarily characterized as a CBP bromodomain inhibitor, the high sequence and structural homology between the bromodomains of CBP and p300 suggest that Y08284 likely inhibits both proteins.[4] Preclinical studies have shown that Y08284 effectively suppresses the proliferation of prostate cancer cell lines, including LNCaP, C4-2B, and 22Rv1, and exhibits anti-tumor effects in vivo.[2] Notably, it possesses good pharmacokinetic properties, including oral bioavailability.[4][7]

# **Comparative Performance Data**

The following tables summarize the key performance metrics of **Y08284** in comparison to a selection of well-characterized p300 inhibitors, including both HAT and bromodomain inhibitors.



| Compound | Target<br>Domain | IC50 (p300)                                                          | IC50 (CBP)                   | Key Cellular<br>Effects                                                      | References |
|----------|------------------|----------------------------------------------------------------------|------------------------------|------------------------------------------------------------------------------|------------|
| Y08284   | Bromodomai<br>n  | Not explicitly reported, but high selectivity for CBP/p300 is noted. | 4.21 nM                      | Inhibits proliferation of prostate cancer cells; anti-tumor effects.         | [2][4][7]  |
| A-485    | HAT              | 9.8 nM                                                               | 2.6 nM                       | Reduces histone acetylation; anti- proliferative effects in various cancers. | [8]        |
| C646     | НАТ              | 400 nM (Ki)                                                          | Less potent<br>than for p300 | Induces cell cycle arrest and apoptosis.                                     | [8]        |
| GNE-272  | Bromodomai<br>n  | 30 nM                                                                | 20 nM                        | Modulates MYC expression; anti-tumor potential in AML.                       | [7][8]     |
| I-CBP112 | Bromodomai<br>n  | 625 nM                                                               | 142 nM                       | Reduces leukemic cell colony formation; induces differentiation              |            |



| Bromodomai<br>CCS1477 1.3 nM (Kd) 1.7 nM (Kd | Inhibits growth of castration- resistant prostate cancer cells. |
|----------------------------------------------|-----------------------------------------------------------------|
|----------------------------------------------|-----------------------------------------------------------------|

Note: IC50 values can vary depending on the assay conditions. Kd (dissociation constant) is another measure of binding affinity.

# **Experimental Methodologies**

The data presented in this guide are derived from various experimental assays commonly used to characterize p300/CBP inhibitors. Below are generalized protocols for key experiments.

### **Histone Acetyltransferase (HAT) Assay**

This assay measures the enzymatic activity of the p300/CBP HAT domain and the inhibitory potential of test compounds.

- Reaction Setup: A reaction mixture is prepared containing recombinant p300 or CBP enzyme, a histone substrate (e.g., histone H3 peptide), Acetyl-CoA (often radiolabeled), and the test inhibitor at various concentrations.
- Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for the acetylation of the histone substrate.
- Detection: The extent of histone acetylation is quantified. If a radiolabeled Acetyl-CoA is
  used, the incorporation of the radioactive acetyl group onto the histone is measured using a
  scintillation counter after separating the histone from the unincorporated Acetyl-CoA.
  Alternatively, antibody-based methods (e.g., ELISA or Western blot) using antibodies specific
  for acetylated histones can be employed.
- Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.



## **Bromodomain Binding Assay (e.g., TR-FRET)**

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to assess the binding of inhibitors to the p300/CBP bromodomain.

- Assay Components: The assay typically includes a biotinylated histone peptide containing an
  acetylated lysine residue, a fluorescently labeled antibody or streptavidin (e.g., using a
  Europium cryptate), and a recombinant p300/CBP bromodomain fused to a fluorescent
  acceptor (e.g., GST-tagged bromodomain with an anti-GST antibody labeled with a
  compatible acceptor fluorophore).
- Reaction: The components are mixed in a microplate well with varying concentrations of the test inhibitor.
- Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
- Measurement: The plate is read in a TR-FRET-capable plate reader. If the bromodomain binds to the acetylated histone, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
- Data Analysis: The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration and fitting the data to a competitive binding curve.

### **Cell Proliferation Assay**

This assay determines the effect of the inhibitors on the growth of cancer cell lines.

- Cell Seeding: Cancer cells (e.g., LNCaP for prostate cancer) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Treatment: The cells are treated with a range of concentrations of the test inhibitor or a vehicle control.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of



cell number.

 Data Analysis: The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the resulting dose-response curve.

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the general signaling pathway involving p300/CBP and a typical experimental workflow for evaluating inhibitors.



Click to download full resolution via product page



Caption: p300/CBP signaling pathway and points of inhibition.



Click to download full resolution via product page

Caption: Experimental workflow for evaluating p300/CBP inhibitors.



#### Conclusion

Y08284 represents a potent and selective tool for probing the function of the CBP/p300 bromodomain. Its high potency and favorable pharmacokinetic profile make it a valuable candidate for further investigation in preclinical and potentially clinical settings, particularly for cancers driven by p300/CBP activity such as certain prostate cancers.[2][4][7] When compared to other p300 inhibitors, the choice between a bromodomain inhibitor like Y08284 and a HAT inhibitor such as A-485 will depend on the specific biological question being addressed. Bromodomain inhibitors specifically disrupt the "reading" of the acetyl-lysine mark, while HAT inhibitors prevent its "writing." This distinction allows for a more nuanced dissection of p300/CBP function in gene regulation and disease. The continued development and characterization of diverse p300/CBP inhibitors will undoubtedly accelerate our understanding of their roles in biology and provide new avenues for therapeutic intervention.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. Target protein identification in live cells and organisms with a non-diffusive proximity tagging system [elifesciences.org]
- 4. Targeting bromodomain-containing proteins: research advances of drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Oxo-3-((5-(trifluoromethyl)-1,3-benzothiazol-2-yl)methyl)thieno(3,4-d)pyridazin-1-yl)acetic acid | C17H10F3N3O3S2 | CID 132260161 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Y-08284 I CAS#: 2688745-47-1 I CBP bromodomain inhibitor I InvivoChem [invivochem.com]
- 7. Other protein target families | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]



- 8. Protein targeting chimeric molecules specific for bromodomain and extra-terminal motif family proteins are active against pre-clinical models of multiple myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Y08284 vs. p300 Inhibitors: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144242#y08284-compared-to-p300-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com